molecular formula C15H20O3 B13385631 5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one

5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one

Cat. No.: B13385631
M. Wt: 248.32 g/mol
InChI Key: AGIQIKMGJVLKMA-UHFFFAOYSA-N
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Description

5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropafbenzofuran-2-one is a complex organic compound belonging to the class of benzofurans This compound is characterized by its unique cyclopropane-fused benzofuran structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropafbenzofuran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate alkylating agents.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via a [2+1] cycloaddition reaction using diazo compounds and transition metal catalysts.

    Functional Group Modifications: Subsequent functional group modifications, such as alkylation and oxidation, are performed to introduce the methylidene and oxobutyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropafbenzofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated benzofurans

Scientific Research Applications

5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropafbenzofuran-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropafbenzofuran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure without the cyclopropane ring and additional functional groups.

    Psoralen: A benzofuran derivative used in the treatment of skin diseases.

    Angelicin: Another benzofuran derivative with biological activity.

Uniqueness

5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropafbenzofuran-2-one is unique due to its cyclopropane-fused benzofuran structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f] benzofuran-2-one, commonly referred to as Carabrone, is a compound derived from natural sources such as Carpesium cernuum and Dittrichia viscosa. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with Carabrone, highlighting its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of Carabrone is C15H20O3, with a molecular weight of approximately 248.32 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that Carabrone exhibits significant anticancer effects against various cancer cell lines. The following sections summarize key findings regarding its biological activity.

Carabrone's anticancer properties are primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research has shown that it affects various cellular pathways involved in tumorigenesis:

  • Apoptosis Induction : Carabrone has been reported to activate apoptotic pathways in cancer cells. For instance, studies indicated that treatment with Carabrone resulted in increased expression of pro-apoptotic markers such as Bax and cytochrome c while decreasing anti-apoptotic markers like Bcl-xl .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases depending on the cancer cell line. For example, in colorectal cancer cells (HT29 and SW620), Carabrone induced G1/G0 phase arrest .

In Vitro Studies

In vitro assessments have revealed that Carabrone effectively inhibits the growth of several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)1.48 - 47.02VEGFR-2 inhibition and apoptosis induction
NCI-H23 (Lung Cancer)0.49 - 68.9Apoptosis and cell cycle modulation
HT29 (Colorectal Cancer)VariesMigration and invasion inhibition
SW620 (Metastatic Colorectal Cancer)VariesColony formation inhibition

These findings suggest that Carabrone possesses a broad spectrum of activity against different types of cancer.

Case Studies

  • Lung Cancer : In a study focusing on non-small cell lung carcinoma cell lines A549 and NCI-H23, Carabrone demonstrated potent inhibitory effects on cell viability with IC50 values ranging from 0.49 to 68.9 µM depending on the specific derivative used . The most active compounds induced significant apoptosis in these cell lines.
  • Colorectal Cancer : Another investigation into colorectal adenocarcinoma (HT29) and metastatic colorectal cancer (SW620) revealed that Carabrone treatment led to reduced cell viability and inhibited migration and invasion capabilities . The compound also enhanced the cytotoxic effects of conventional chemotherapeutics like 5-fluorouracil when used in combination therapies.

Properties

IUPAC Name

5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQIKMGJVLKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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